N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine
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Overview
Description
N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine is a chemical compound belonging to the class of imidazopyrimidinesThe structure of this compound includes a cyclohexyl group, a methoxyphenyl group, and an imidazo[1,2-a]pyrimidin-3-amine core .
Preparation Methods
The synthesis of N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine typically involves a multi-step process. One common method includes the reaction of aniline derivatives with α-bromo-4-(methylsulfonyl)acetophenone to form intermediate compounds. These intermediates are then condensed with 2-aminopyridines under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a selective cyclooxygenase-2 (COX-2) inhibitor, which could be useful in developing anti-inflammatory drugs.
Biological Research: The compound’s interactions with various enzymes and receptors make it a valuable tool for studying biochemical pathways.
Industrial Applications: Its chemical properties may be leveraged in the synthesis of other complex molecules or materials.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine involves its interaction with specific molecular targets, such as the COX-2 enzyme. By binding to the active site of COX-2, the compound inhibits the enzyme’s activity, reducing the production of pro-inflammatory mediators like prostaglandins . This inhibition is achieved through the formation of hydrogen bonds and other interactions within the enzyme’s active site.
Comparison with Similar Compounds
N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine can be compared with other imidazopyrimidine derivatives, such as:
2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: Known for its high selectivity and potency as a COX-2 inhibitor.
N-cyclohexyl-4-imidazo[1,2-a]pyridin-3-yl-N-methylpyrimidin-2-amine: Another compound in the same class with distinct biological activities. The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H22N4O |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine |
InChI |
InChI=1S/C19H22N4O/c1-24-16-10-8-14(9-11-16)17-18(21-15-6-3-2-4-7-15)23-13-5-12-20-19(23)22-17/h5,8-13,15,21H,2-4,6-7H2,1H3 |
InChI Key |
FPWUAYWXGLSBMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)NC4CCCCC4 |
Origin of Product |
United States |
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